Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate is a fluorinated quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into these compounds often enhances their biological activity and provides unique properties.
Vorbereitungsmethoden
The synthesis of Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate involves several steps, typically starting with the preparation of the quinazoline core One common method involves the cyclization of appropriate precursors, such as 2-aminobenzonitrile, with suitable reagents to form the quinazoline ringThe esterification step to introduce the ethyl acetate group can be carried out using ethyl chloroformate under basic conditions .
Analyse Chemischer Reaktionen
Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form various derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its potential use in developing new drugs, particularly for its antineoplastic and antiviral activities.
Industry: Used in the development of new materials, including liquid crystals and dyes
Wirkmechanismus
The mechanism of action of Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activities .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate can be compared with other fluorinated quinazoline derivatives, such as:
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate: Similar structure but different substitution pattern, leading to different biological activities.
Ethyl 2-(2-chloro-4-fluoro-phenoxy)acetate: Another fluorinated compound with different core structure and applications
Eigenschaften
Molekularformel |
C12H10ClFN2O2 |
---|---|
Molekulargewicht |
268.67 g/mol |
IUPAC-Name |
ethyl 2-(2-chloro-8-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-10(17)6-9-7-4-3-5-8(14)11(7)16-12(13)15-9/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
CLVOYZDYJVISTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C2C=CC=C(C2=NC(=N1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.